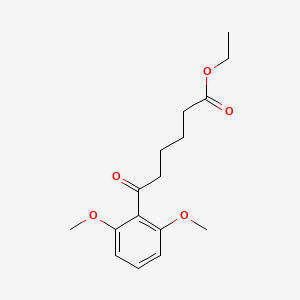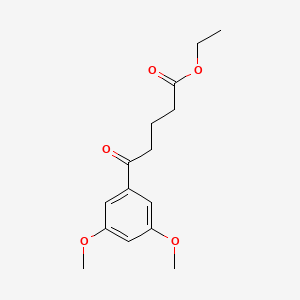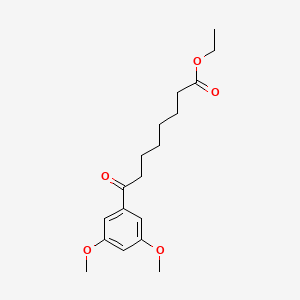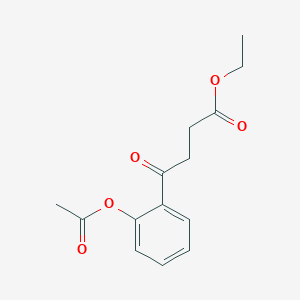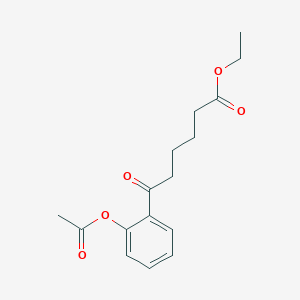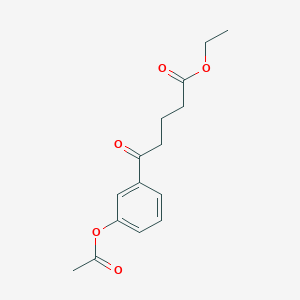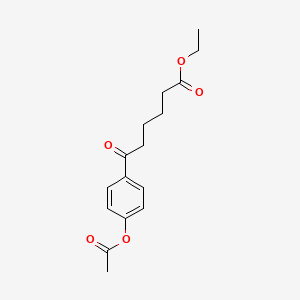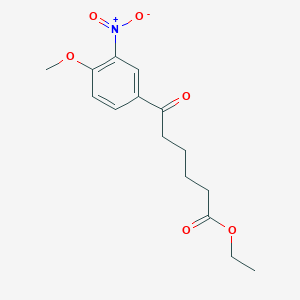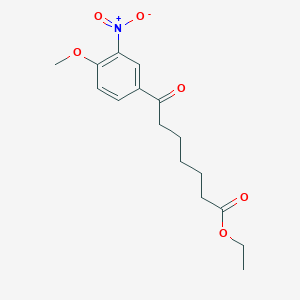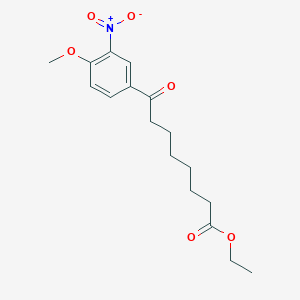
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate, also known as TTMH, is a synthetic compound that has gained attention in the scientific community due to its potential medical applications. TTMH belongs to the class of compounds known as oxoheptanoates, which have been shown to possess various biological activities.
Applications De Recherche Scientifique
Antiproliferative Activity
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate derivatives have shown potential in antiproliferative activities. For instance, a compound similar in structure exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating its potential in cancer research (Nurieva et al., 2015).
Chemical Transformation and Synthesis
This compound has been involved in studies exploring its chemical transformations. For example, a study on the transformation of related compounds into δ-oxo acid esters in an acidic medium offers insight into its potential applications in synthetic chemistry (Lozanova & Veselovsky, 2005).
Synthesis Methods
Research has been conducted on the synthesis methods of related compounds. For example, one study describes the one-pot synthesis of Ethyl(E)-3-(3,4,5-trimethoxyphenyl) acrylate, which might provide insights into efficient production methods for similar compounds (Zeng Wei-chua, 2013).
Bioactive Potentials
This compound and related compounds have been studied for their bioactive potentials. For instance, similar compounds isolated from mollusks were investigated for their antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019).
Intermediate in Drug Synthesis
This compound has also been studied as an intermediate in the synthesis of other chemical entities. A related study discusses the synthesis of Ethyl 7-Chloro-2-oxoheptylate, an intermediate of cilastatin, indicating the relevance of such compounds in pharmaceutical synthesis (Chen Xin-zhi, 2006).
Precursor for Synthesis
It has been used as a precursor in the synthesis of complex organic compounds. For example, Ethyl 3-(2,4-dioxocyclohexyl)propanoate was explored as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones (Thakur, Sharma, & Das, 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 7-oxo-7-(2,3,4-trimethoxyphenyl)heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-5-24-16(20)10-8-6-7-9-14(19)13-11-12-15(21-2)18(23-4)17(13)22-3/h11-12H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOFYBAKHJQJGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254982 |
Source


|
| Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951888-07-6 |
Source


|
| Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

